molecular formula C10H7BrN2O B1373791 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde CAS No. 944897-97-6

5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde

Cat. No. B1373791
CAS RN: 944897-97-6
M. Wt: 251.08 g/mol
InChI Key: WKRUWMMSSWZVRT-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde is a versatile compound used in a variety of scientific research applications. It is a heterocyclic compound composed of a five-membered ring of atoms containing nitrogen and carbon. This compound is a useful starting material for the synthesis of a wide range of compounds and has been used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Characterization

  • 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde and its derivatives have been extensively studied for their synthesis and characterization. For instance, 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole has been synthesized using a catalysis and Debus cycloaddition reaction, achieving a high yield of 92.3% under optimized conditions (Hu, 2009).

Applications in Heterocyclic Chemistry

  • Imidazole derivatives, including 5-imidazole-carbaldehydes, are key components in heterocyclic chemistry due to their significance in biologically active molecules. They are utilized as building blocks in medicinal chemistry, particularly for synthesizing various bioactive imidazolium derivatives (Orhan et al., 2019).

Novel Synthetic Approaches

  • Innovative methods for synthesizing imidazole derivatives have been developed, such as a novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, proving their usefulness as building blocks for synthesizing 2-aminoimidazole alkaloids (Ando & Terashima, 2010).

Photophysical Studies

  • Photophysical properties of this compound derivatives have been investigated, with studies revealing variations in extinction coefficients and quantum yields in different solvents (Singh et al., 2013).

Potential in Antitumor Applications

  • Some derivatives of this compound have been explored for their antitumor properties. For example, N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have shown efficacy against Ehrlich ascites tumor cells in vivo (Kumar et al., 2007).

properties

IUPAC Name

5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRUWMMSSWZVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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